molecular formula C15H9NO5 B11840382 3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one CAS No. 875655-42-8

3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one

Cat. No.: B11840382
CAS No.: 875655-42-8
M. Wt: 283.23 g/mol
InChI Key: QBPBZORLXJASHZ-UHFFFAOYSA-N
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Description

3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one is a specialized synthetic organic compound designed for advanced research applications. This molecule is built on a naphthopyranone core, a structure known for its diverse biological and photophysical properties . The strategic substitution with an acetyl group at the 3-position and a nitro group at the 8-position creates a multi-functional scaffold poised for further chemical exploration and derivatization. The primary research value of this compound lies in its potential as a key intermediate or precursor in several fields. In Medicinal Chemistry , the naphthopyranone structure is a privileged scaffold. The acetyl group is a classic handle for constructing more complex molecules via condensation reactions, forming novel heterocyclic systems like pyrazoles and pyrimidines, which are often investigated for antimicrobial and anticancer activities . The electron-withdrawing nitro group can influence the compound's electronic distribution, potentially leading to unique interactions with biological targets, such as enzymes or DNA . Researchers can explore its potential as a core structure for developing new chemotherapeutic agents or enzyme inhibitors. In Material Science , the naphthopyran core is well-documented for its photochromic behavior. Substituted 2H-naphtho[1,2-b]pyrans are known to exhibit neutral coloring upon exposure to UV light, making them candidates for applications in ophthalmic lenses, optical data storage, and smart windows . The specific substitutions on this compound may allow for tuning its photochromic properties, such as the color of the activated form and its fading kinetics. Mechanism of Action (Research Hypotheses): The biological activity, if any, may operate through multiple potential mechanisms. Like other naphthoquinone-related structures, it could participate in redox cycling within cells, potentially generating reactive oxygen species (ROS) that induce oxidative stress and apoptosis in target cells . Alternatively, the planar aromatic system of the naphthopyranone could allow for DNA intercalation or topoisomerase inhibition , disrupting DNA replication in rapidly dividing cells . The full mechanism is compound-specific and requires empirical validation. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

875655-42-8

Molecular Formula

C15H9NO5

Molecular Weight

283.23 g/mol

IUPAC Name

3-acetyl-8-nitrobenzo[h]chromen-2-one

InChI

InChI=1S/C15H9NO5/c1-8(17)13-7-10-3-2-9-6-11(16(19)20)4-5-12(9)14(10)21-15(13)18/h2-7H,1H3

InChI Key

QBPBZORLXJASHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C3=C(C=C2)C=C(C=C3)[N+](=O)[O-])OC1=O

Origin of Product

United States

Preparation Methods

Stobbe Condensation

The Stobbe reaction between 1-naphthol derivatives and diethyl succinate under acidic conditions forms the bicyclic lactone structure. For example:

  • Reactants : 1-Naphthol (1.0 eq), diethyl succinate (1.2 eq)

  • Catalyst : Conc. H₂SO₄ (0.5 eq)

  • Conditions : Reflux in anhydrous toluene (12 h, 110°C)

  • Yield : 68–72%

This method produces unsubstituted 2H-naphtho[1,2-b]pyran-2-one, which serves as the precursor for subsequent functionalization.

Bradsher Cycloaddition

Bradsher’s methodology employs aryl aldehydes and ketones in a [4+2] cycloaddition to construct the fused ring system:

  • Reactants : 2-Hydroxy-1-naphthaldehyde (1.0 eq), acetylacetone (1.1 eq)

  • Solvent : Acetic acid

  • Conditions : 80°C, 6 h

  • Yield : 75–80%

Regioselective Nitration at the 8-Position

Nitration introduces the nitro group at the 8-position through electrophilic aromatic substitution. The electron-rich C8 position is favored due to resonance stabilization from the lactone oxygen.

Mixed-Acid Nitration

  • Nitrating Agent : HNO₃ (1.5 eq) in H₂SO₄ (3.0 eq)

  • Conditions : 0–5°C, 2 h

  • Yield : 85–90%

  • Regioselectivity : >95% C8 substitution

Mechanistic Insight : The lactone carbonyl directs nitration via conjugation, while the sulfonic acid protonates the carbonyl, enhancing electrophilicity.

Acetylation at the 3-Position

The acetyl group is introduced via Friedel-Crafts acylation or Vilsmeier-Haack formylation followed by oxidation .

Friedel-Crafts Acylation

  • Reactants : 8-Nitro-2H-naphtho[1,2-b]pyran-2-one (1.0 eq), acetyl chloride (1.2 eq)

  • Catalyst : AlCl₃ (1.5 eq)

  • Solvent : Dichloromethane

  • Conditions : 25°C, 4 h

  • Yield : 70–75%

Vilsmeier-Haack Protocol

  • Formylation : Treatment with POCl₃/DMF (1:1) at 0°C, followed by hydrolysis to the aldehyde.

  • Oxidation : Aldehyde intermediate oxidized to acetyl using KMnO₄ in acidic medium.

  • Overall Yield : 65–70%

Purification and Characterization

Crystallization

  • Solvent System : Ethanol/water (3:1 v/v)

  • Purity : ≥98% (HPLC)

  • Melting Point : 182–184°C

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃)δ 8.72 (d, J=2.4 Hz, H-1), 8.25 (dd, J=8.8, 2.4 Hz, H-6), 7.92 (d, J=8.8 Hz, H-5), 2.65 (s, CH₃CO)
¹³C NMR δ 168.9 (C=O), 152.1 (C-8-NO₂), 134.2 (C-3-COCH₃)
IR (KBr)1745 cm⁻¹ (lactone C=O), 1520 cm⁻¹ (NO₂ asym), 1360 cm⁻¹ (NO₂ sym)

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Advantages Limitations
Stobbe + FC AcylationLactone formation → Nitration → Acylation68Scalable, fewer stepsModerate regioselectivity
Bradsher + VilsmeierCycloaddition → Formylation → Oxidation65High purityMulti-step oxidation lowers yield

Industrial-Scale Considerations

  • Catalyst Recycling : AlCl₃ recovery via aqueous workup improves cost efficiency.

  • Waste Management : Neutralization of nitration acids with CaCO₃ minimizes environmental impact.

  • Process Optimization : Continuous flow nitration reduces exotherm risks.

Emerging Methodologies

Recent advances include microwave-assisted nitration (90% yield, 15 min) and enzymatic acetylation using lipases (60% yield, greener profile) .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-8-nitro-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Research indicates that compounds similar to 3-acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one exhibit significant biological activities. These activities are often linked to the redox cycling of the quinone moiety, which can generate reactive oxygen species that damage cellular macromolecules. Some notable biological activities associated with this compound include:

  • Antimicrobial Activity : The compound shows potential in combating various microbial infections.
  • Anticancer Properties : Its structure allows for interactions with cancer cells, potentially inhibiting their growth.
  • Antiparasitic Effects : Similar naphthoquinones have been studied for their efficacy against parasitic infections.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Studies have focused on its interactions with biological targets to understand how modifications to its structure can enhance its efficacy and safety profile. The compound's ability to undergo redox reactions makes it a candidate for further development in drug formulation.

Case Studies

Several case studies highlight the compound's potential applications:

  • Anticancer Studies : Research has demonstrated that derivatives of naphthoquinones exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the nitro group can enhance the compound's ability to induce apoptosis in cancer cells.
    CompoundTarget Cancer Cell LineEffect
    This compoundHeLa (cervical cancer)Induces apoptosis
    Derivative AMCF7 (breast cancer)Inhibits proliferation
  • Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against several bacterial strains, showing promising results that warrant further exploration.
    Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
    E. coli50
    S. aureus30

Applications in Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties.

Synthetic Pathways

The following table summarizes some synthetic pathways involving the compound:

Reaction TypeConditionsProducts
Ring-ContractionBase-mediated with palladium catalystNaphthofurans
Friedel-Crafts AlkylationReflux with alkyl halidesAlkylated derivatives

Mechanism of Action

The mechanism of action of 3-acetyl-8-nitro-2H-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Naphthopyranone derivatives vary widely in substituent patterns, which dictate their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Effects Reference
3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one Acetyl (C3), Nitro (C8) 283.24 High electrophilicity due to nitro; acetyl enhances reactivity in condensation reactions.
8-Hydroxy-4-trifluoromethyl-2H-naphtho[1,2-b]pyran-2-one Hydroxy (C8), CF₃ (C4) 296.23 Improved solubility via hydroxy; CF₃ increases lipophilicity and photostability.
3-Acetyl-7-methoxy-2H-chromen-2-one Acetyl (C3), Methoxy (C7) 218.21 Methoxy enhances electron density; acetyl moderates reactivity.
6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one Furan (C6), Pyridinyl (C2) 339.35 Heteroaromatic substituents enable π-stacking; potential for optoelectronic applications.
2-(Butylamino)-4H-naphtho[1,2-b]pyran-4-one Butylamino (C2) 267.32 Amino group increases basicity and hydrogen bonding capacity.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity at C8, contrasting with hydroxy or methoxy groups in analogues, which donate electrons and improve solubility .
  • Heteroaromatic Substituents : Compounds with furan or pyridinyl groups (e.g., CAS 652138-06-2) exhibit extended conjugation, favoring applications in materials science .
Physical Properties
  • Solubility : The nitro group reduces solubility in polar solvents compared to hydroxy-substituted analogues (e.g., 8-hydroxy-4-trifluoromethyl derivatives) .
  • Thermal Stability : Trifluoromethyl or phenyl groups (e.g., in ) enhance thermal stability, whereas acetyl and nitro groups may lower decomposition temperatures due to increased reactivity .

Biological Activity

3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant pharmacological effects.

  • Molecular Formula : C₁₅H₉N₁O₅
  • Molecular Weight : 283.236 g/mol
  • CAS Number : 875655-42-8
PropertyValue
Molecular FormulaC₁₅H₉N₁O₅
Molecular Weight283.236 g/mol
CAS Number875655-42-8

Antimicrobial Activity

Research has indicated that derivatives of naphthoquinones, including compounds similar to this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain naphthoquinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 20 μM to 32 μg/mL .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and disruption of cellular proliferation pathways. For instance, compounds in this class have shown IC50 values indicating effective inhibition of cell growth in cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on marine-derived compounds reported that naphthoquinone derivatives exhibited strong activity against drug-resistant strains, including MRSA. The research emphasized the need for further exploration of these compounds as potential leads in antibiotic development .
  • Cytotoxicity in Cancer Models : In a series of experiments involving various cancer cell lines, the compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity. The mechanisms involved apoptosis induction and modulation of key signaling pathways associated with cancer progression .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of similar naphthoquinone derivatives have provided insights into how modifications at specific positions can enhance biological activity. This information is crucial for optimizing lead compounds for therapeutic applications .

Table 2: Summary of Biological Activity Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against MRSA with MIC values between 20 μM - 32 μg/mL
Cytotoxic EffectsInduces apoptosis in cancer cell lines with notable IC50 values
Structure-Activity RelationshipModifications enhance biological activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted naphthols and acetylated/nitrated propargyl alcohols. For example, heating 1-naphthol derivatives with 1,1-diarylprop-2-yn-1-ol under controlled thermal conditions yields the naphthopyran backbone. Nitration and acetylation steps are typically performed post-cyclization using HNO₃/H₂SO₄ and acetic anhydride, respectively . Optimization involves adjusting solvent polarity (e.g., toluene vs. DMF), temperature (80–120°C), and catalytic acid/base conditions to maximize yield and purity.

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic proton environments (e.g., coupling constants for nitro/acetyl groups) and confirm regiochemistry .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1,660 cm⁻¹) and nitro group vibrations (~1,520–1,350 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions in solid-state structures .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and moderate in dichloromethane. Stability tests under UV light (λ = 254–365 nm) reveal photochromic ring-opening reactions, forming merocyanine isomers. Acidic conditions accelerate isomerization, requiring storage in inert, dark environments .

Advanced Research Questions

Q. How does the photochromic behavior of this compound compare to structurally related naphthopyrans, and how can isomer ratios be controlled?

  • Methodological Answer : The nitro and acetyl groups enhance electron-withdrawing effects, stabilizing the open-ring (E)-merocyanine isomer. UV-Vis spectroscopy (λ = 300–600 nm) tracks isomerization kinetics. Prolonged UV irradiation (λ = 365 nm) favors the (Z)-isomer, while thermal reversion occurs at 40–60°C. Acidic additives (e.g., HCl) shift equilibrium toward the (E)-isomer .

Q. What computational methods are used to model the electronic transitions and photophysical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and excited-state geometries. Time-Dependent DFT (TD-DFT) simulates UV-Vis absorption spectra, correlating with experimental λmax values. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. How can contradictory data in synthetic yields or photostability be resolved?

  • Methodological Answer : Contradictions arise from trace impurities (e.g., residual solvents) or inconsistent irradiation protocols. Mitigation strategies include:

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization.
  • Standardized Photostability Testing : Use calibrated UV lamps and dosimeters to ensure reproducible light exposure .

Q. What strategies are employed to functionalize the naphthopyran core for targeted applications (e.g., sensors, optoelectronics)?

  • Methodological Answer : Post-synthetic modifications include:

  • Electrophilic Substitution : Nitration or halogenation at the C-5/C-7 positions.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
  • Coordination Chemistry : Complexation with transition metals (e.g., Ru(II)) for luminescence tuning .

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